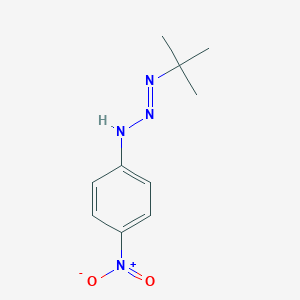
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene is an organic compound that belongs to the class of triazenes. Triazenes are characterized by the presence of a diazo group (N=N) attached to an amine group (NH). This particular compound features a tert-butyl group and a 4-nitrophenyl group, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene typically involves the reaction of an aryl amine with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This intermediate is then reacted with a secondary amine, such as diethylamine, in the presence of a base like potassium carbonate to yield the triazene compound .
Industrial Production Methods
Industrial production methods for triazenes often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The triazene group can be reduced to form corresponding amines.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The triazene group can also participate in reactions that modify the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Diethyl-1-phenyltriaz-1-ene
- 3,3-Diethyl-1-(p-tolyl)triaz-1-ene
- 3,3-Diethyl-1-(4-(trifluoromethyl)phenyl)triaz-1-ene
- 1-(4-Chlorophenyl)-3,3-diethyltriaz-1-ene
- 4-(3,3-Diethyltriaz-1-en-1-yl)benzonitrile
- Methyl 4-(3,3-diethyltriaz-1-en-1-yl)benzoate
- 4-(3,3-Diethyltriaz-1-en-1-yl)benzamide
Uniqueness
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene is unique due to the presence of the tert-butyl group and the 4-nitrophenyl group. These substituents impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
91038-04-9 |
|---|---|
Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-(tert-butyldiazenyl)-4-nitroaniline |
InChI |
InChI=1S/C10H14N4O2/c1-10(2,3)12-13-11-8-4-6-9(7-5-8)14(15)16/h4-7H,1-3H3,(H,11,12) |
InChI Key |
FIUHCPFMGFASDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=NNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















